3-(2,4-Dimethylthiophen-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2,4-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-5-12-7(2)8(6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
YETONZNZIDKRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1CCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dimethylthiophene Precursors
The starting point is often the synthesis or procurement of 2,4-dimethylthiophene or its derivatives. Thiophene rings substituted with methyl groups at 2 and 4 positions can be prepared by:
- Cyclization reactions involving precursors such as 1,4-dicarbonyl compounds with sulfur sources under acidic or basic conditions.
- Direct methylation of thiophene rings using methylating agents under controlled conditions to achieve selective substitution.
Introduction of the Propanoic Acid Side Chain
The propanoic acid chain at the 3-position of the thiophene ring is introduced by several methods:
- Alkylation of 2,4-dimethylthiophene with a suitable haloalkanoic acid derivative (e.g., 3-bromopropanoic acid or esters thereof) under basic conditions.
- Friedel-Crafts acylation followed by reduction and oxidation steps to install the propanoic acid moiety.
- Carboxylation of 3-(2,4-dimethylthiophen-3-yl)propyl intermediates using carbon dioxide under catalytic conditions.
Representative Preparation Procedure
A typical synthetic sequence is as follows:
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 2,4-dimethylthiophene | Cyclization or methylation | Variable | Requires regioselectivity control |
| 2 | Alkylation with haloalkanoic acid ester | Base (e.g., K2CO3), solvent (DMF), 50-80°C, 12-24 h | 60-80% | Ester intermediate formed |
| 3 | Hydrolysis of ester to acid | Aqueous NaOH, reflux, 4-6 h | 90-95% | Converts ester to propanoic acid |
| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity |
Alternative Synthetic Approaches
- Oxalyl chloride activation of carboxylic acids followed by coupling with thiophene derivatives has been used to form amide or ester intermediates that can be transformed into the target acid.
- Use of N-chlorosuccinimide (NCS) for selective halogenation on thiophene rings to facilitate subsequent substitution reactions.
- Carbodiimide-mediated coupling (e.g., with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) to form esters or amides as intermediates.
- High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
- Mass Spectrometry (MS) provides molecular weight confirmation.
- Flash chromatography on silica gel is commonly used for purification.
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Alkylation | 1,4-dicarbonyl, sulfur source; haloalkanoic acid ester | Acid/base catalysis; 50-80°C | 60-80 | Straightforward, scalable | Regioselectivity challenges |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid catalyst | Anhydrous, low temp | 50-70 | Direct acylation | Possible overreaction |
| Carbodiimide Coupling | DCC, DMAP, thiophene acid derivatives | Room temp, inert atmosphere | 56-80 | Mild conditions | Requires purification |
| NCS Halogenation + Substitution | N-chlorosuccinimide, acetic acid | Room temp to reflux | 70-100 | Selective halogenation | Sensitive to moisture |
- Reaction yields and selectivity can be enhanced by fine-tuning solvent systems, temperature, and reaction times.
- Use of inert atmosphere (argon or nitrogen) minimizes side reactions, especially during carbodiimide coupling.
- Employing flash chromatography with optimized eluent mixtures improves isolation of pure product.
- Analytical data such as 1H NMR shifts (aromatic protons around δ 6.9-7.3 ppm), and MS molecular ion peaks confirm successful synthesis.
The preparation of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid involves multi-step organic synthesis, primarily focusing on the construction of the substituted thiophene ring and subsequent installation of the propanoic acid side chain. Multiple methods, including cyclization, alkylation, Friedel-Crafts acylation, and carbodiimide-mediated coupling, have been documented with varying yields and operational complexity. The choice of method depends on available starting materials, desired purity, and scale. Analytical techniques such as NMR, MS, and chromatography are essential for monitoring and confirming the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylthiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl halides, Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,4-Dimethylthiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Metabolites
M26 and M30 Metabolites
- Structure: These metabolites (e.g., M26: sulfanyl derivative; M30: sulfonyl derivative) share the 2,4-dimethylthiophen-3-yl core but include additional functional groups (e.g., hydroxypropanoic acid, methoxypropan-2-ylamino) .
- Role : Constitute 10–18% of TRR in maize forage, indicating higher environmental persistence compared to the parent compound .
- Regulatory Status : Proposed for inclusion in residue definitions due to toxicological relevance, though formal amendments are unresolved .
Coumarin-Thiazole Hybrids
3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic Acids
- Structure: Propanoic acid conjugated to coumarin-thiazole via a carbamoyl group. Substituents (R1) vary (e.g., methyl, methoxy) .
- Synthesis : Achieved via acylation of thiourea with succinic anhydride, yielding higher purity than alternative routes .
- Applications: Potential medicinal chemistry applications due to modular synthesis and tunable electronic properties .
Dietary Polyphenol Catabolites
3-Hydroxy-3-(3′-hydroxyphenyl)propanoic Acid
- Structure: Features a hydroxylated phenyl ring and a 3-hydroxypropanoic chain .
- Origin: Derived from colonic fermentation of dietary polyphenols (e.g., flavonoids).
- Bioactivity : Exhibits antioxidant properties; structural variations (e.g., methoxy groups) influence metabolic stability and excretion .
Plant-Derived Propanoic Acids
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid
- Source : Isolated from 理肺散 (Chinese medicinal plant) .
- Structure : Methoxy and hydroxyl groups on the phenyl ring enhance polarity.
- Bioactivity : Displays moderate antimicrobial activity against Mycobacterium smegmatis (MIC₅₀: 58.5 µg/mL) .
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid
- Source : Found in Ephedra intermedia .
- Application : First isolation from Ephedra species; under evaluation for anti-asthmatic activity .
(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic Acid
- Structure: Trifluoromethylphenoxy group enhances lipophilicity; chiral methyl substitution .
- Application: Potentiator of cystic fibrosis transmembrane conductance regulator (CFTR); improved bioavailability over non-fluorinated analogs .
Boron-Dipyrromethene (BODIPY) Conjugates
Comparative Analysis Table
Key Structural and Functional Trends
- Substituent Effects :
- Synthetic vs. Natural Origins :
Biological Activity
3-(2,4-Dimethylthiophen-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a propanoic acid backbone substituted with a dimethylthiophene group. This unique structure contributes to its biological properties and potential applications in drug development.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential anti-inflammatory properties.
- Antioxidant Activity : The presence of the thiophene moiety is associated with antioxidant effects, which can protect cells from oxidative stress.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular pathways involved in inflammation and cell survival. For instance, it has been shown to affect the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Case Studies
-
Case Study on Anti-inflammatory Activity :
A study evaluated the effects of various thiophene derivatives on inflammatory markers in cell cultures. The results indicated that this compound significantly reduced the levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. -
Antioxidant Activity Assessment :
In a separate investigation, the compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. Results showed a notable reduction in radical concentration, supporting its potential as an antioxidant agent.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic pathways for 3-(2,4-Dimethylthiophen-3-yl)propanoic acid, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves coupling a thiophene derivative (e.g., 2,4-dimethylthiophene) with a propanoic acid backbone via nucleophilic substitution or cross-coupling reactions. For example, brominated intermediates (e.g., 3-bromopropanoic acid) can react with thiophene under palladium catalysis (Suzuki coupling) . Post-synthesis, structural validation employs:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight confirmation (e.g., observed m/z ~210.2 for C₉H₁₀O₂S) .
- Infrared (IR) Spectroscopy: To identify carboxylic acid (-COOH) and thiophene ring vibrations .
Basic: Which physicochemical properties are critical for experimental design involving this compound?
Methodological Answer:
Key properties include:
- Solubility: Limited aqueous solubility due to the hydrophobic thiophene ring; use polar aprotic solvents (DMSO, DMF) for biological assays .
- Melting Point: ~120–125°C (varies with purity), critical for storage and handling .
- Stability: Susceptible to oxidation at the thiophene sulfur; store under inert gas (argon) at −20°C .
- pKa: The carboxylic acid group (pKa ~4.5) influences ionization in biological systems .
Advanced: How do structural modifications (e.g., halogenation) of the thiophene ring influence biological activity?
Methodological Answer:
Substituents alter electronic and steric properties, impacting target interactions:
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance metabolic stability but may reduce solubility. For example, 4-fluorophenyl analogs show increased lipophilicity (logP +0.5) and improved enzyme inhibition .
- Methoxy Groups: Improve solubility via hydrogen bonding but may reduce membrane permeability .
- Experimental Design: Compare IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) across derivatives using standardized protocols (e.g., fluorescence polarization) .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions: Varying pH or serum content alters compound ionization and protein binding. Replicate assays in serum-free buffers .
- Metabolic Interference: Hepatic metabolites (e.g., hydroxylated derivatives) may exhibit off-target effects. Use LC-MS to track metabolic byproducts in cell lysates .
- Dose-Response Curves: Ensure nonlinear regression analysis (e.g., Hill equation) to distinguish true efficacy from cytotoxicity .
Advanced: Which computational methods are optimal for predicting target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against targets (e.g., cyclooxygenase) with flexible side-chain sampling .
- Molecular Dynamics (MD): Simulate binding stability (20–100 ns trajectories) in explicit solvent (TIP3P water model) .
- QSAR Models: Train on datasets of thiophene derivatives to predict bioactivity (e.g., Random Forest regression with RDKit descriptors) .
Advanced: What protocols ensure compound stability during long-term storage and experimental use?
Methodological Answer:
- Storage: Lyophilize and store in amber vials under argon at −80°C for >2-year stability .
- In-Use Stability: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 hours during assays .
- Light Sensitivity: Avoid UV exposure; use light-blocking plates in phototoxicity assays .
Advanced: What is the compound’s role as a synthetic intermediate in complex molecule synthesis?
Methodological Answer:
- Peptide Conjugation: Activate the carboxylic acid with EDC/NHS to link to amine-containing biomolecules (e.g., antibody-drug conjugates) .
- Heterocycle Functionalization: Use the thiophene ring as a nucleophile in Friedel-Crafts alkylation to build fused-ring systems .
- Case Study: A derivative was used to synthesize a thiazolidinone-based anticancer agent via [3+2] cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
